5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process generally starts with the preparation of the benzofuran and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-tumor, antibacterial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures that exhibit various biological activities.
Pyrazole derivatives: Molecules containing pyrazole rings, known for their diverse pharmacological properties.
Pyridine derivatives: Compounds with pyridine moieties, widely used in medicinal chemistry.
Uniqueness
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of benzofuran, pyrazole, and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c23-18(20-11-12-2-1-6-19-10-12)16-9-15(21-22-16)13-3-4-17-14(8-13)5-7-24-17/h1-4,6,8-10H,5,7,11H2,(H,20,23)(H,21,22) |
InChI Key |
JJXNJYFLYAGUFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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